molecular formula C9H7ClF2O2 B14062345 5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 865450-10-8

5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B14062345
CAS No.: 865450-10-8
M. Wt: 220.60 g/mol
InChI Key: AVVRJRPLNLRWDO-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloroethyl group and two fluorine atoms attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluorobenzo[d][1,3]dioxole and 1-chloroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include palladium or platinum-based catalysts, while solvents such as dichloromethane or toluene are used to facilitate the reaction.

    Reaction Steps: The reaction proceeds through a series of steps, including halogenation, substitution, and cyclization, to form the desired product. The reaction temperature and time are carefully monitored to ensure optimal yield and purity of the final compound.

Chemical Reactions Analysis

5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole can be compared with other similar compounds, such as:

    5-Chloro-1,3-benzodioxole: This compound lacks the chloroethyl and difluoro groups, making it less reactive and less biologically active.

    2,2-Difluorobenzo[d][1,3]dioxole: This compound lacks the chloroethyl group, resulting in different chemical and biological properties.

    1-Chloro-3,4-methylenedioxybenzene: This compound has a similar structure but lacks the difluoro groups, leading to different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.

Properties

CAS No.

865450-10-8

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

5-(1-chloroethyl)-2,2-difluoro-1,3-benzodioxole

InChI

InChI=1S/C9H7ClF2O2/c1-5(10)6-2-3-7-8(4-6)14-9(11,12)13-7/h2-5H,1H3

InChI Key

AVVRJRPLNLRWDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)Cl

Origin of Product

United States

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